H-Lys-lys-pro-tyr-ile-leu-OH
Overview
Description
The compound H-Lys-lys-pro-tyr-ile-leu-OH (Lys8, Lys9)-Neurotensin (8-13) . This peptide is a fragment of the larger neurotensin peptide, which is a neurotransmitter and neuromodulator widely distributed in the central nervous system and peripheral tissues. Neurotensin plays a crucial role in various physiological processes, including pain modulation, thermoregulation, and the regulation of dopamine pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys-lys-pro-tyr-ile-leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The initial amino acid (leucine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (isoleucine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (tyrosine, proline, lysine, lysine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Lys-lys-pro-tyr-ile-leu-OH: can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogues with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Amino acid derivatives and coupling reagents such as HATU or DIC in the presence of a base like DIPEA.
Major Products
Oxidation: Formation of dityrosine or other oxidative derivatives.
Reduction: Formation of free thiols from disulfide bonds.
Substitution: Creation of peptide analogues with modified amino acid sequences.
Scientific Research Applications
H-Lys-lys-pro-tyr-ile-leu-OH: has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in neurotensin signaling pathways and its effects on cellular processes.
Medicine: Explored for its potential analgesic properties and its ability to modulate pain without the side effects associated with opioids.
Industry: Utilized in the development of peptide-based therapeutics and diagnostic tools.
Mechanism of Action
The mechanism of action of H-Lys-lys-pro-tyr-ile-leu-OH involves its interaction with neurotensin receptors, specifically NTS1 and NTS2. Upon binding to these G protein-coupled receptors, the peptide activates intracellular signaling pathways that lead to various physiological effects. For example, activation of NTS2 is associated with analgesic effects, while activation of NTS1 can lead to hypotension and hypothermia .
Comparison with Similar Compounds
H-Lys-lys-pro-tyr-ile-leu-OH: is unique compared to other neurotensin fragments due to its specific amino acid sequence and its ability to selectively activate NTS2 without significant activation of NTS1. Similar compounds include:
Neurotensin (1-13): The full-length neurotensin peptide with broader receptor activation.
Neurotensin (8-13): A shorter fragment that retains some biological activity but lacks the specificity of .
Modified Neurotensin Analogues: Peptides with substitutions at key positions to enhance stability, receptor selectivity, or pharmacokinetic properties.
Properties
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H64N8O8/c1-5-24(4)32(36(51)44-30(38(53)54)21-23(2)3)45-34(49)29(22-25-14-16-26(47)17-15-25)43-35(50)31-13-10-20-46(31)37(52)28(12-7-9-19-40)42-33(48)27(41)11-6-8-18-39/h14-17,23-24,27-32,47H,5-13,18-22,39-41H2,1-4H3,(H,42,48)(H,43,50)(H,44,51)(H,45,49)(H,53,54)/t24-,27-,28-,29-,30-,31-,32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVIBJLNEIKOTF-VDXNIVNJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)C(CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H64N8O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
761.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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